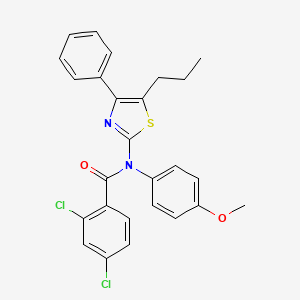
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate, also known as BTPP, is a synthetic organic compound with potential applications in scientific research. BTPP is a heterocyclic compound that belongs to the pyrylium family. It is a yellow-orange powder that is soluble in organic solvents like chloroform, methanol, and acetonitrile. BTPP has attracted the attention of researchers due to its unique electronic and optical properties, which make it a promising material for various applications.
Wirkmechanismus
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate works by interacting with biological molecules and altering their electronic and optical properties. It can act as a fluorescent probe by emitting light when excited by a specific wavelength of light. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can also interact with enzymes and other biological molecules, altering their activity and function.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has been shown to have minimal toxicity in vitro and in vivo. It has been used in various biological assays to study enzyme activity and protein-protein interactions. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has also been used as a fluorescent probe for imaging and sensing applications in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate in lab experiments is its unique optical properties, which make it an ideal candidate for use in fluorescent sensors and bioimaging agents. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate is also relatively easy to synthesize and has minimal toxicity in vitro and in vivo. However, one limitation of using 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate is its limited solubility in aqueous solutions, which can limit its use in certain biological assays.
Zukünftige Richtungen
There are several future directions for the use of 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate in scientific research. One potential application is in the development of fluorescent probes for imaging and sensing applications in living organisms. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can also be used as a tool for studying enzyme activity and protein-protein interactions. Another future direction is the development of new synthetic methods for 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate that improve its solubility and stability in aqueous solutions. Overall, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has the potential to be a valuable tool for various scientific research fields.
Synthesemethoden
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be synthesized using various methods, including the reaction of 2,6-dimethylphenol with 4-methoxybenzaldehyde in the presence of sulfuric acid, followed by the reaction of the resulting compound with methyl thiocyanate and perchloric acid. Another method involves the reaction of 2,6-dimethylphenol with 4-methoxybenzaldehyde in the presence of sulfuric acid, followed by the reaction of the resulting compound with methyl isothiocyanate and perchloric acid.
Wissenschaftliche Forschungsanwendungen
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has potential applications in various scientific research fields, including materials science, chemistry, and biology. In materials science, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be used as a fluorescent probe for imaging and sensing applications. Its unique optical properties make it an ideal candidate for use in fluorescent sensors and bioimaging agents. In chemistry, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be used as a catalyst for various organic reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols. In biology, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be used as a tool for studying biological processes, including enzyme activity and protein-protein interactions.
Eigenschaften
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2S.ClHO4/c1-14-12-19(15-4-8-17(21-2)9-5-15)23-20(13-14)16-6-10-18(22-3)11-7-16;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVIJGORGZRBCR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[S+]C(=C1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B4926070.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)
![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)

![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)